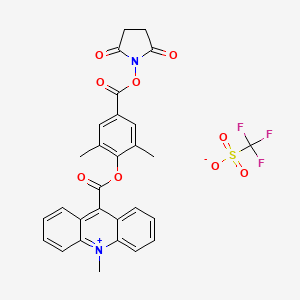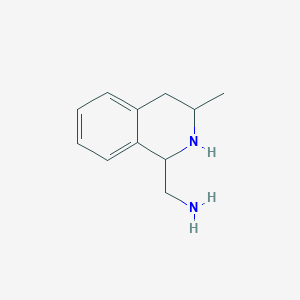![molecular formula C13H16OSi B13841819 2-[(Trimethylsilyl)oxy]naphthalene-d7](/img/structure/B13841819.png)
2-[(Trimethylsilyl)oxy]naphthalene-d7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Trimethylsilyl)oxy]naphthalene-d7 is a deuterated compound used as an intermediate in the synthesis of various labeled compounds. It is characterized by the presence of a trimethylsilyl group attached to a naphthalene ring, which is further deuterated at seven positions. This compound is valuable in research due to its stability and the presence of deuterium, which makes it useful in various analytical techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)oxy]naphthalene-d7 typically involves the introduction of a trimethylsilyl group to a deuterated naphthalene derivative. One common method is the reaction of deuterated naphthol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The use of automated systems and reactors helps in scaling up the production while maintaining the quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(Trimethylsilyl)oxy]naphthalene-d7 undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The naphthalene ring can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides or organometallic compounds in the presence of catalysts.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of various substituted naphthalene derivatives.
Oxidation: Formation of naphthoquinones or other oxidized products.
Reduction: Formation of dihydronaphthalene derivatives.
Applications De Recherche Scientifique
2-[(Trimethylsilyl)oxy]naphthalene-d7 is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of labeled compounds for analytical studies.
Biology: In the study of metabolic pathways and enzyme mechanisms using deuterium-labeled compounds.
Medicine: In the development of deuterated drugs for improved pharmacokinetic properties.
Industry: As a precursor in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(Trimethylsilyl)oxy]naphthalene-d7 involves its role as an intermediate in various chemical reactions. The trimethylsilyl group provides stability and protects the naphthalene ring during reactions. The deuterium atoms help in tracing the compound in metabolic studies and analytical techniques. The molecular targets and pathways involved depend on the specific application and the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Trimethylsilyl)oxy]naphthalene: Similar structure but without deuterium labeling.
2-[(Trimethylsilyl)oxy]anthracene: Contains an anthracene ring instead of naphthalene.
2-[(Trimethylsilyl)oxy]benzene: Contains a benzene ring instead of naphthalene.
Uniqueness
2-[(Trimethylsilyl)oxy]naphthalene-d7 is unique due to the presence of deuterium atoms, which makes it valuable in analytical and research applications. The trimethylsilyl group provides stability and protection during reactions, making it a versatile intermediate in various synthetic pathways.
Propriétés
Formule moléculaire |
C13H16OSi |
|---|---|
Poids moléculaire |
223.39 g/mol |
Nom IUPAC |
(1,3,4,5,6,7,8-heptadeuterionaphthalen-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H16OSi/c1-15(2,3)14-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3/i4D,5D,6D,7D,8D,9D,10D |
Clé InChI |
HJWDNWKQENUSKL-TWBNAIBBSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])O[Si](C)(C)C)[2H])[2H])[2H] |
SMILES canonique |
C[Si](C)(C)OC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


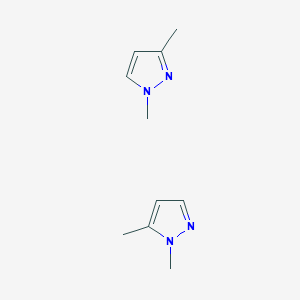
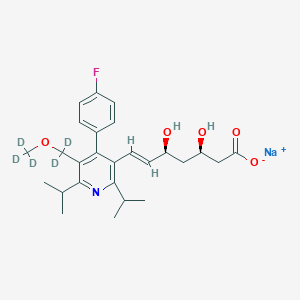
![azane;phosphono [(2E,6E,10E)-7,11,15-trimethyl-3-(trideuteriomethyl)hexadeca-2,6,10,14-tetraenyl] hydrogen phosphate](/img/structure/B13841746.png)
![Thieno[3,2-c]pyridine4-Methylbenzenesulfonate](/img/structure/B13841749.png)
![Ethyl 2-(2-Fluropyridin-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13841755.png)
![[(6S,8R,9S,13S,14S,17S)-6-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13841760.png)


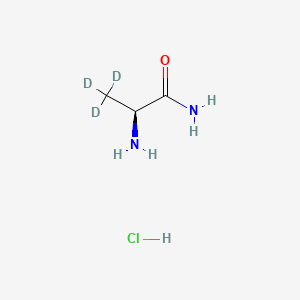

![(2R,3S)-2-Benzhydryl-N-[(5-tert-butyl-2-methoxyphenyl)methyl]quinuclidin-3-amine](/img/structure/B13841807.png)
![[5-Bromo-1-(2-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13841811.png)
